TAS-4

Parkinson's disease mGluR4 Allosteric modulation

Researchers investigating mGluR4-mediated motor circuits encounter reproducibility risks when using PAMs lacking defined selectivity and in vivo validation. TAS-4 (EC50 287.8 nM at human mGluR4) resolves this with a uniquely documented profile: co-administration with sub-threshold L-DOPA replicates full-dose motor benefits without inducing dyskinesia over 28 days, a property not shared by all mGluR4 PAMs. TAS-4 also reverses haloperidol-induced catalepsy as monotherapy, simplifying mechanistic interpretation of presynaptic mGluR4 effects in the basal ganglia. • Benchmark potency for SAR campaigns (EC50 287.8 nM) • 28-day L-DOPA co-treatment: no AIMs induction • Supplied with CoA; ≥98% purity; global shipping

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
Cat. No. B1682590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-4
SynonymsTAS-4;  TAS 4;  TAS4; 
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,(H,16,17)
InChIKeyZNMWFDKCPWCBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAS-4: A Selective mGluR4 Positive Allosteric Modulator for Parkinson's Disease Research


TAS-4 (N-(2,4-dichlorophenyl)pyridine-2-carboxamide) is a research compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) [1]. It is a small molecule (MW: 267.11; Formula: C12H8Cl2N2O) primarily employed as a pharmacological tool in preclinical models to investigate the role of mGluR4 activation in neurological disorders, most notably Parkinson's disease (PD) [2]. TAS-4 potentiates the receptor's response to its endogenous ligand, glutamate, and has been characterized for its in vitro potency and in vivo efficacy in rodent models of movement disorders [1].

Why TAS-4 Cannot Be Interchanged with Other mGluR4 PAMs in Research


While many compounds are classified as mGluR4 PAMs, they exhibit significant differences in their chemical structure, binding site, potency, and selectivity profile that directly impact experimental outcomes [1]. Substituting TAS-4 with another in-class compound like VU0364770, ML292, or ADX88178 without rigorous re-validation can lead to non-reproducible results due to off-target effects at other mGluR subtypes or GPCRs, and vastly different in vivo pharmacokinetic properties [2][3]. The evidence below demonstrates that TAS-4 possesses a specific combination of potency, selectivity, and in vivo efficacy—particularly its L-DOPA-sparing effect without inducing dyskinesia—that is not a class-wide property and directly justifies its selection over other available tool compounds for specific research applications [1][4].

TAS-4: Quantitative Evidence of Differentiation Against Key mGluR4 PAM Comparators


Human mGluR4 Potency of TAS-4 Compared to ML292, VU0364770, and PHCCC

TAS-4 demonstrates superior potency at the human mGluR4 receptor compared to the widely used PAMs ML292 and PHCCC. Its EC50 of 287.8 nM places it among the more potent mGluR4 PAMs, while being less potent than the ultra-high potency compound ADX88178 (EC50 = 4 nM). This intermediate potency may be advantageous for certain in vivo studies to avoid receptor saturation. [1][2][3]

Parkinson's disease mGluR4 Allosteric modulation

TAS-4 In Vivo Efficacy: Reversal of Haloperidol-Induced Catalepsy as a Standalone Therapy

TAS-4 demonstrates standalone antiparkinsonian efficacy in a well-validated preclinical model. When administered alone, TAS-4 significantly reversed haloperidol-induced catalepsy in rats, indicating direct motor improvement. This contrasts with some other mGluR4 PAMs, which may show only modest or no efficacy when administered without L-DOPA in this model. [1][2]

Parkinson's disease mGluR4 Catalepsy

TAS-4 Potentiates L-DOPA Efficacy While Mitigating Dyskinesia Risk in a 6-OHDA Lesion Model

A key differentiator for TAS-4 is its unique in vivo profile in the 6-OHDA rat model of PD. Subchronic (28-day) co-administration of TAS-4 (10 mg/kg) with a low, sub-threshold dose of L-DOPA (4 mg/kg) produced an antiparkinsonian effect equivalent to a full therapeutic dose of L-DOPA (8 mg/kg). Crucially, this combination did not induce sensitization to turning behavior or abnormal involuntary movements (AIMs), whereas the full L-DOPA dose (8 mg/kg) did [1]. This L-DOPA-sparing and anti-dyskinetic effect is not universally observed among all mGluR4 PAMs and represents a specific, high-value experimental property of TAS-4 [2].

Parkinson's disease L-DOPA-induced dyskinesia 6-OHDA model

Optimal Application Scenarios for TAS-4 Based on Empirical Evidence


Investigating L-DOPA-Sparing Mechanisms in Parkinson's Disease Models

TAS-4 is ideally suited for preclinical studies designed to evaluate strategies for reducing L-DOPA dosage while maintaining therapeutic efficacy. The direct comparative evidence demonstrates that co-administration of TAS-4 with a sub-threshold dose of L-DOPA can replicate the motor benefits of a full therapeutic L-DOPA dose [1]. This application scenario leverages TAS-4's unique in vivo profile to dissect the synergistic interactions between glutamatergic and dopaminergic signaling in the motor circuit, an area where other mGluR4 PAMs may not provide the same L-DOPA-sparing benefit without inducing dyskinesia [2].

Studying the Prevention of L-DOPA-Induced Dyskinesia (LID)

A critical and highly specific application for TAS-4 is in the study of LID pathogenesis and prevention. The evidence shows that a 28-day treatment with TAS-4 in combination with low-dose L-DOPA did not induce the abnormal involuntary movements (AIMs) associated with chronic high-dose L-DOPA therapy [1]. This positions TAS-4 as a superior research tool compared to other mGluR4 PAMs that lack this specific documented profile, allowing researchers to test hypotheses about the long-term consequences of mGluR4 activation on striatal plasticity and dyskinesia development [2].

Evaluating Standalone mGluR4 PAM Efficacy in Acute Parkinsonian Models

For experiments focused on the direct, L-DOPA-independent effects of mGluR4 activation on motor function, TAS-4 is a validated tool. Its ability to reverse haloperidol-induced catalepsy when administered as a standalone agent [1] provides a clear experimental basis for investigating the presynaptic inhibitory mechanisms of mGluR4 in the basal ganglia. This application distinguishes TAS-4 from PAMs that may require co-activation of other neurotransmitter systems to exert a motor effect, thereby simplifying the interpretation of results from mechanistic studies [3].

In Vitro Structure-Activity Relationship (SAR) Studies of mGluR4 PAMs

With a well-defined EC50 of 287.8 nM at human mGluR4 [1], TAS-4 serves as a potent and selective benchmark compound for in vitro SAR campaigns. Its intermediate potency relative to ultra-potent (e.g., ADX88178) and weaker (e.g., PHCCC) mGluR4 PAMs makes it a useful reference point for evaluating the potency and efficacy of new chemical entities in calcium mobilization or other functional assays [4]. This application supports consistent and comparable data generation across different laboratories and compound series.

Technical Documentation Hub

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